Product packaging for Imidazo[1,2-b]pyridazine derivative 1(Cat. No.:)

Imidazo[1,2-b]pyridazine derivative 1

Cat. No.: B10833537
M. Wt: 417.5 g/mol
InChI Key: FQCGOBGLJQWKJA-UZLBHIALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of the Imidazo[1,2-b]pyridazine (B131497) Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The imidazo[1,2-b]pyridazine scaffold is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry, where it is often described as a "privileged scaffold". researchgate.netdntb.gov.ua This term signifies that the core structure is capable of binding to a variety of biological targets, enabling the development of diverse therapeutic agents. researchgate.net Its versatility has led to its incorporation into molecules targeting a wide array of diseases.

The significance of this scaffold was notably highlighted by the success of Ponatinib, a potent kinase inhibitor containing the imidazo[1,2-b]pyridazine core, which spurred a resurgence of interest in developing new derivatives for various therapeutic uses. researchgate.netnih.gov Research has demonstrated that compounds built upon this framework exhibit a broad spectrum of biological activities, including anticancer, antiparasitic, antimicrobial, antiviral, antidiabetic, and antineuropathic properties. researchgate.netrjptonline.org Furthermore, these derivatives have been investigated as potential agents for treating neurodegenerative conditions like Alzheimer's disease by acting as ligands for β-amyloid plaques. nih.govdergipark.org.tr The inherent chemical properties of the scaffold allow for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological profiles of the resulting molecules. researchgate.net

Rationale for the Academic Research and Development of Imidazo[1,2-b]pyridazine Derivative 1 as a Lead Compound

A lead compound is a chemical compound that has promising biological activity and serves as the starting point for further chemical modification to develop a drug. The rationale for selecting a specific imidazo[1,2-b]pyridazine derivative as a lead compound stems from its potential to interact with a specific biological target implicated in a disease.

For instance, in the pursuit of imaging agents for Alzheimer's disease, researchers have developed imidazo[1,2-b]pyridazine derivatives as potential ligands for detecting β-amyloid (Aβ) plaques. nih.gov The design rationale was to create analogues of existing imaging agents with improved properties, such as reduced nonspecific binding. nih.gov In one such study, a series of derivatives were synthesized and evaluated, leading to the identification of a lead compound, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, which demonstrated high binding affinity to synthetic Aβ aggregates. nih.gov

Similarly, in oncology research, the rationale for developing derivatives of this scaffold is often linked to inhibiting specific enzymes that are overactive in cancer cells. dergipark.org.tr Studies have identified imidazo[1,2-b]pyridazine derivatives as potent inhibitors of crucial kinases like mTOR, Mps1, TAK1, and CDK12/13, which are involved in tumor cell proliferation and survival. researchgate.netnih.govacs.orgnih.gov The initial "hit" from a screening campaign, once validated, becomes a lead compound for an extensive research program aimed at optimizing its potency, selectivity, and pharmacokinetic properties. acs.org

Overview of Key Academic Contributions and Research Trajectories Pertaining to this compound

The research trajectory for a lead imidazo[1,2-b]pyridazine derivative typically involves several key stages: synthesis, in vitro evaluation, and structure-activity relationship (SAR) studies.

Synthesis: The formation of the imidazo[1,2-b]pyridazine backbone is often achieved through a condensation reaction between an α-bromoketone and a substituted 3-aminopyridazine (B1208633). nih.gov The introduction of a halogen on the pyridazine (B1198779) ring has been shown to facilitate a good yield for this cyclization reaction. nih.gov Modern synthetic strategies also employ advanced organometallic techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to functionalize the core scaffold at various positions, allowing for the creation of diverse chemical libraries for biological screening. researchgate.net

Biological Evaluation and Structure-Activity Relationship (SAR) Studies: Once synthesized, the derivatives undergo biological evaluation to determine their activity against the intended target. The data from these assays are used to build SAR models, which describe how changes in the chemical structure affect biological activity.

For example, in the development of ligands for β-amyloid plaques, a SAR study revealed that a 2-N,N-dimethylaminophenyl group was important for desirable binding affinities. nih.gov The study also systematically explored substitutions at the 6-position of the scaffold, demonstrating that a methylthio group led to higher affinity than a methoxy (B1213986) group. nih.gov

Inhibition Constant (Ki) of Imidazo[1,2-b]pyridazine Derivatives for Binding to Synthetic Aβ1-40 Aggregates nih.gov
Compound IDSubstitution at 2-PositionSubstitution at 6-PositionBinding Affinity (Ki, nM)
34'-Dimethylaminophenyl-OCH320.3
44'-Dimethylaminophenyl-SCH311.0
54'-Dimethylaminophenyl-OCH2CH2F70.5
64'-Dimethylaminophenyl-SCH2CH2F101.4

In the field of cancer research, a study on mTOR inhibitors identified diaryl urea (B33335) derivatives of imidazo[1,2-b]pyridazine with potent anti-proliferative activity. nih.gov Compounds A17 and A18 emerged as lead candidates with mTOR inhibitory activity in the nanomolar range. nih.gov Further investigation showed these compounds induced cell cycle arrest and suppressed key signaling pathways in cancer cells. nih.gov

Biological Activity of Selected Imidazo[1,2-b]pyridazine Derivatives Against Kinase Targets
Compound IDTarget KinaseBiological Activity (IC50)Reference
A17mTOR0.067 µM nih.gov
A18mTOR0.062 µM nih.gov
27fMps1 (cellular)0.70 nM acs.org
24CDK1215.5 nM nih.gov
24CDK1312.2 nM nih.gov
22BTK1.3 nM acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24FN5O B10833537 Imidazo[1,2-b]pyridazine derivative 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H24FN5O

Molecular Weight

417.5 g/mol

IUPAC Name

3-[4-[[(2S)-azetidin-2-yl]methoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C24H24FN5O/c1-16(18-3-2-4-19(25)13-18)28-23-9-10-24-27-14-22(30(24)29-23)17-5-7-21(8-6-17)31-15-20-11-12-26-20/h2-10,13-14,16,20,26H,11-12,15H2,1H3,(H,28,29)/t16-,20+/m1/s1

InChI Key

FQCGOBGLJQWKJA-UZLBHIALSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)F)NC2=NN3C(=NC=C3C4=CC=C(C=C4)OC[C@@H]5CCN5)C=C2

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC2=NN3C(=NC=C3C4=CC=C(C=C4)OCC5CCN5)C=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 B Pyridazine Derivative 1

Retrosynthetic Analysis and Strategic Disconnections for Imidazo[1,2-b]pyridazine (B131497) Derivative 1

A retrosynthetic analysis of Imidazo[1,2-b]pyridazine derivative 1 reveals several key disconnections. The primary disconnection is at the C-N bond of the 6-amino group, leading to a 6-halo-imidazo[1,2-b]pyridazine intermediate and (1R)-1-(3-fluorophenyl)ethanamine. Further disconnection of the imidazo[1,2-b]pyridazine core can be envisioned through two main pathways:

Disconnection of the Imidazole (B134444) Ring: This involves breaking the C-N and C-C bonds of the imidazole portion, leading back to a 3-aminopyridazine (B1208633) derivative and a substituted α-haloketone. This is a common and established strategy for the synthesis of this heterocyclic system. nih.gov

Disconnection of the Pyridazine (B1198779) Ring: This is a less common approach but could involve more complex ring-closing metathesis or multi-component reactions.

The substituted phenyl group at the 3-position can be disconnected via a C-C bond, suggesting a cross-coupling reaction, such as a Suzuki or Stille coupling, with a 3-halo-imidazo[1,2-b]pyridazine intermediate and a corresponding boronic acid or organostannane derivative of the 4-[[(2S)-azetidin-2-yl]methoxy]phenyl moiety. The azetidine-containing side chain can be further disconnected at the ether linkage, pointing to a Williamson ether synthesis between a 4-hydroxyphenyl-imidazo[1,2-b]pyridazine and a protected (2S)-azetidin-2-ylmethyl halide or tosylate.

Comprehensive Synthetic Routes to this compound

The synthesis of imidazo[1,2-b]pyridazine derivatives has evolved from classical condensation reactions to more sophisticated and efficient metal-catalyzed methodologies.

Initial Synthetic Pathways and Methodological Developments

Early and traditional methods for the synthesis of the imidazo[1,2-b]pyridazine core primarily relied on the condensation reaction between 3-aminopyridazines and α-haloketones. nih.govresearchgate.net This approach, while fundamental, often required harsh conditions and could lead to mixtures of regioisomers, especially when using unsubstituted 3-aminopyridazine. The introduction of a halogen on the pyridazine ring was found to improve the yield and regioselectivity of the cyclization. nih.gov Another established method is the Groebke-Blackburn-Bienaymé three-component reaction, which involves the condensation of a 3-aminopyridazine, an aldehyde, and an isocyanide. researchgate.netbeilstein-journals.org

Optimized and Convergent Synthetic Approaches to this compound (e.g., metal-catalyzed cross-coupling, cyclocondensation)

Modern synthetic strategies for imidazo[1,2-b]pyridazine derivatives heavily utilize transition-metal-catalyzed reactions, offering improved efficiency, milder conditions, and greater functional group tolerance. researchgate.net

Cyclocondensation Reactions:

The classical cyclocondensation of 3-aminopyridazines with α-haloketones remains a viable route, often optimized with mild bases like sodium bicarbonate. nih.gov The presence of a halogen on the pyridazine ring enhances the nucleophilicity of the desired nitrogen atom for the initial alkylation, leading to better yields of the bicyclic product. nih.gov

Metal-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold. researchgate.net These methods allow for the introduction of various substituents at specific positions of the heterocyclic core. Common cross-coupling reactions employed include:

Suzuki-Miyaura Coupling: For the formation of C-C bonds, particularly for introducing aryl or heteroaryl groups. researchgate.net

Sonogashira Coupling: For the introduction of alkynyl groups. researchgate.net

Heck Coupling: For the formation of C-C bonds with alkenes. researchgate.net

Stille Coupling: Another versatile method for C-C bond formation. researchgate.net

Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for introducing amino substituents. researchgate.net

A notable example is the auto-tandem palladium-catalyzed amination of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine to form a tetracyclic pyrido[3',2':4,5]imidazo[1,2-b]pyridazine derivative. researchgate.net This reaction proceeds via an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation. researchgate.net

The following table summarizes some optimized reaction conditions for the synthesis of related imidazo[1,2-a]pyridine (B132010) derivatives, which share mechanistic similarities.

Reaction TypeCatalystLigandBaseSolventTemperatureYieldReference
Three-Component ReactionPd(OAc)₂None--MicrowaveHigh organic-chemistry.org
Dehydrogenative CyclizationCuI---AerobicGood organic-chemistry.org
C-H FunctionalizationKI / t-BuOOH-NoneWaterUltrasoundGood organic-chemistry.org
A³-CouplingCuSO₄·5H₂O / Sodium Ascorbate--Aqueous Micellar Media50 °CGood acs.org

Green Chemistry Principles and Sustainable Synthesis in the Preparation of this compound

Recent efforts in the synthesis of related imidazo[1,2-a]pyridines have focused on incorporating green chemistry principles. These approaches aim to reduce the environmental impact by using less hazardous reagents and solvents, improving atom economy, and employing energy-efficient reaction conditions.

Catalyst-Free and Solvent-Free Conditions: Mechanochemical methods, such as using an electric grinder, have been developed for the synthesis of 2-arylimidazo[1,2-a]pyridines, offering a green and efficient alternative to traditional solvent-based methods. acs.org

Aqueous Media: The use of water as a solvent is a key aspect of green chemistry. Ultrasound-assisted C-H functionalization of ketones with 2-aminopyridines has been successfully carried out in water. organic-chemistry.org Similarly, a copper(II)-ascorbate catalyzed A³-coupling reaction for the synthesis of imidazo[1,2-a]pyridines has been developed in aqueous micellar media. acs.org

Electrochemical Methods: Electrochemical synthesis provides an environmentally benign alternative by avoiding the use of external oxidants. An electrochemically initiated intermolecular C-N formation/cyclization of ketones with 2-aminopyridines has been developed to produce imidazo[1,2-a]pyridines. rsc.org

Molecular Iodine Catalysis: Molecular iodine has been used as an environmentally benign catalyst in an ultrasonication-assisted, three-component synthesis of imidazo[1,2-a]pyridine scaffolds in water. nih.gov

Derivatization Strategies and Functional Group Interconversions of this compound

The imidazo[1,2-b]pyridazine core allows for a wide range of derivatization strategies to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Functional group interconversions are key to synthesizing a diverse library of derivatives. For example, a 6-chloro substituent can be displaced by various nucleophiles to introduce different functionalities. umich.edu Oxidation of a thioether at the 6-position to the corresponding sulfoxide (B87167) or sulfone can be achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA), with the extent of oxidation controlled by the stoichiometry of the oxidant. umich.edu

The following table shows examples of derivatization of the imidazo[1,2-b]pyridazine core.

Starting MaterialReagentProductReaction TypeReference
3-Amino-6-phenylthiopyridazinem-CPBA (1 equiv)3-Amino-6-phenylsulfinylpyridazineOxidation umich.edu
3-Amino-6-phenylthiopyridazinem-CPBA (2 equiv)3-Amino-6-phenylsulfonylpyridazineOxidation umich.edu
6-Amino-2-substituted imidazo[1,2-b]pyridazinesFluorobenzoyl chloride6-(Fluorobenzamido)imidazo[1,2-b]pyridazinesAmidation umich.edu

Exploration of Chemical Modifications at Specific Sites of the Imidazo[1,2-b]pyridazine Core

Site-specific modifications of the imidazo[1,2-b]pyridazine core are crucial for fine-tuning the biological activity of these compounds.

C2-Position: The 2-position can be substituted with various aryl groups through condensation with different α-bromoketones. nih.gov SAR studies have shown that a 2-N,N-dimethylaminophenyl moiety can be important for binding affinity to certain biological targets. nih.gov

C3-Position: C3-arylation can be achieved using phosphine-free Pd(OAc)₂ catalysis. researchgate.net The C3 position can also be modified through amide coupling to introduce diverse side chains. acs.org

C6-Position: The 6-position is a key site for modification. A halogen at this position can be readily displaced by nucleophiles. nih.gov For example, 6-anilino derivatives can be synthesized and further modified, such as replacing the anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino functionality to improve metabolic stability. acs.org

C8-Position: The 8-position can also be targeted for substitution to modulate the properties of the molecule. acs.org

The following table summarizes the impact of substitutions at different positions on the properties of imidazo[1,2-b]pyridazine derivatives.

Position of SubstitutionMoietyImpactReference
C22-N,N-dimethylaminophenylMay be required for desirable binding affinities nih.gov
C3Amide side chainModulates binding affinity and cellular activity acs.org
C62-oxo-N1-substituted-1,2-dihydropyridin-3-ylaminoImproved metabolic stability acs.org
C6ω-fluoroethyl or ω-fluoropropylDecreases binding affinity nih.gov
C6, C8Carbazole unitsInfluences photophysical and electrochemical properties acs.org

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

There is no specific information available in the reviewed scientific literature concerning the regioselectivity and stereoselectivity of chemical transformations involving this compound.

Mechanistic Investigations of Key Synthetic Steps Involving this compound

Detailed mechanistic investigations for the key synthetic steps leading to this compound are not described in the currently accessible scientific literature. General mechanisms for the formation of the imidazo[1,2-b]pyridazine ring system typically involve an initial nucleophilic attack of the endocyclic nitrogen of the aminopyridazine onto the α-carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration. However, specific mechanistic studies, including computational and experimental evidence for the synthesis of the titled compound, are not available.

Advanced Structural Characterization and Conformational Analysis of Imidazo 1,2 B Pyridazine Derivative 1

High-Resolution Spectroscopic Techniques for Structural Elucidation

A complete structural confirmation of Imidazo[1,2-b]pyridazine (B131497) derivative 1 would rely heavily on a suite of high-resolution spectroscopic techniques.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) would be instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts, especially for the complex aromatic and aliphatic regions of the molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the azetidine (B1206935), ethyl, and phenyl rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating protons to their directly attached carbons and for identifying long-range connectivities across the molecular skeleton. This would definitively piece together the imidazo[1,2-b]pyridazine core, the substituted phenyl ring, the fluorophenyl ethyl group, and the azetidinyl methoxy (B1213986) moiety.

High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement of the molecule, allowing for the unambiguous determination of its elemental composition (C₂₄H₂₄FN₅O). This technique is essential for confirming the molecular formula and for identifying the compound with a high degree of certainty.

While specific experimental spectra for Imidazo[1,2-b]pyridazine derivative 1 are not widely published, the table below illustrates the kind of data that would be expected from such analyses, based on the known structure.

TechniqueExpected Observations for this compound
¹H NMR Complex aromatic signals for the phenyl and fluorophenyl rings, distinct signals for the imidazo[1,2-b]pyridazine core, and characteristic aliphatic signals for the azetidine and ethyl groups.
¹³C NMR Aromatic carbon signals in the 110-160 ppm range, signals for the imidazo[1,2-b]pyridazine core, and aliphatic carbon signals for the azetidine and ethyl moieties.
COSY Correlations between protons on adjacent carbons within the azetidine ring, the ethyl group, and the aromatic rings.
HSQC Correlation of each proton to its directly bonded carbon atom.
HMBC Long-range correlations establishing the connectivity between the different structural fragments of the molecule.
HRMS (ESI+) A precise m/z value for the protonated molecule [M+H]⁺, confirming the elemental formula C₂₄H₂₄FN₅O.

X-ray Crystallographic Analysis of this compound

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction . For this compound, this technique would provide precise information on bond lengths, bond angles, and the absolute configuration of its chiral centers.

Should a pure crystalline form of this compound prove difficult to obtain, co-crystallization with a target protein could provide both the structure of the compound and insights into its binding mode. The Therapeutic Target Database lists this derivative in connection with research on solid tumors and cancer, suggesting it may be an inhibitor of a specific protein target.

Conformational Preferences and Dynamics of this compound in Solution and Solid States

The conformational flexibility of this compound is primarily due to the rotatable bonds in its side chains. The ether linkage, the bond connecting the phenyl ring to the imidazopyridazine core, and the bond between the ethyl group and the amine are all sources of conformational isomerism.

In the solid state , as would be revealed by X-ray crystallography, the molecule would adopt a single, low-energy conformation. This conformation is influenced by intramolecular hydrogen bonding and steric hindrance between the various substituents, as well as intermolecular interactions within the crystal lattice.

In solution , the molecule would exist as an equilibrium of different conformers. The conformational preferences in solution can be studied using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which can identify through-space interactions between protons that are close in proximity. Computational modeling is also a powerful tool for predicting the likely solution-state conformations and their relative energies. Understanding the dynamic nature of the molecule in solution is critical, as the biologically active conformation may not be the most populated one.

Chirality and Enantiomeric Resolution for this compound

This compound possesses two stereocenters, as indicated by its IUPAC name: one at the benzylic carbon of the (1R)-1-(3-fluorophenyl)ethyl group and another at the C2 position of the (2S)-azetidine ring. This results in the existence of four possible stereoisomers (diastereomers and enantiomers).

The specific designation of (1R) and (2S) indicates that a particular stereoisomer has been synthesized or isolated. The synthesis of such a stereochemically pure compound would likely involve either a stereoselective synthesis, using chiral starting materials or catalysts, or the resolution of a racemic mixture.

The enantiomeric purity of the final compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the enantiomers, leading to their separation and allowing for the determination of their relative amounts. The specific rotation of the compound, measured using a polarimeter, can also be used to characterize a specific enantiomer.

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function, as different stereoisomers can exhibit vastly different pharmacological activities and metabolic profiles.

Theoretical and Computational Chemistry Studies on Imidazo 1,2 B Pyridazine Derivative 1

Quantum Chemical Calculations (DFT) and Electronic Structure Analysis of Imidazo[1,2-b]pyridazine (B131497) Derivative 1

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like Imidazo[1,2-b]pyridazine derivative 1. scirp.org These methods can predict molecular properties with a high degree of accuracy. scirp.org

Studies on related imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives using the B3LYP/6-31+G(d,p) level of theory have been conducted to investigate their reactivity and stability. scirp.org Such analyses typically involve the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. scirp.org The energy gap between HOMO and LUMO (Δℰ) is a crucial descriptor of chemical reactivity and stability. scirp.org

For this compound, a similar DFT approach would elucidate its electronic properties. Analysis of the molecular electrostatic potential (MEP) map would identify the nucleophilic and electrophilic sites, revealing where the molecule is most likely to engage in electrostatic interactions. scirp.org In related structures, the nitrogen atoms of the imidazopyridine ring and any carbonyl oxygen atoms are often found to be the primary nucleophilic sites. scirp.org

Table 1: Computed Properties of this compound

Property Value
Molecular Formula C24H24FN5O
Molecular Weight 417.5 g/mol
XLogP3-AA 4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 5
Exact Mass 417.19648857 Da
Monoisotopic Mass 417.19648857 Da
Topological Polar Surface Area 63.5 Ų
Heavy Atom Count 31

Data sourced from PubChem CID 72695720. nih.gov

Molecular Docking and Binding Mode Predictions of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes of potential drugs and for structure-based drug design. Imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors for a variety of protein kinases, and docking studies have provided insights into their mechanisms of action. researchgate.netnih.gov

For instance, imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs). nih.gov Docking studies of these compounds into the active site of CDK2 have revealed key binding interactions that contribute to their inhibitory activity. nih.gov Similarly, derivatives of this scaffold have been developed as inhibitors of Tyk2, a member of the Janus kinase (JAK) family. nih.gov A co-crystal structure of an imidazo[1,2-b]pyridazine derivative with the Tyk2 JH2 domain showed that the compound binds through a network of hydrogen bonds. Specifically, the imidazo[1,2-b]pyridazine core forms hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov

Other biological targets for which imidazo[1,2-b]pyridazine derivatives have shown inhibitory activity include mTOR, nih.gov Bruton's tyrosine kinase (BTK), nih.gov and Mps1 kinase. acs.org In each case, molecular docking would be a valuable tool to predict the binding mode of this compound and to understand the structural basis for its potential activity against these or other targets.

Molecular Dynamics Simulations and Conformational Sampling of this compound in Biological Milieus

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. These simulations can be used to investigate the conformational flexibility of a ligand like this compound and to assess the stability of its complex with a biological target.

In the context of drug design, MD simulations can complement molecular docking studies by providing a more dynamic picture of the binding process. For example, in the development of Mps1 kinase inhibitors, MD simulations were used to identify key residues for inhibitor binding. acs.org Such simulations can reveal how the protein and ligand adapt to each other upon binding and can help to identify stable binding conformations.

For this compound, MD simulations in an aqueous environment could be used to explore its conformational landscape. Furthermore, simulations of the derivative bound to a target protein could provide insights into the stability of the binding interactions and the role of solvent molecules in the binding site.

QSAR and Cheminformatics Approaches Applied to this compound and Related Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

The development of QSAR models relies on the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For this compound, a variety of descriptors can be computed, including those related to its lipophilicity (e.g., XLogP3), electronic properties, and topology. nih.gov

The structure-activity relationships of imidazo[1,2-b]pyridazine derivatives have been explored in several studies. For example, in a series of compounds designed as ligands for β-amyloid plaques, the substitution pattern at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core was found to be critical for binding affinity. nih.gov Such information is invaluable for building QSAR models that can guide the optimization of lead compounds.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]+ 418.20378 199.3
[M+Na]+ 440.18572 205.0
[M-H]- 416.18922 204.6
[M+NH4]+ 435.23032 199.1
[M+K]+ 456.15966 200.0
[M+H-H2O]+ 400.19376 180.2
[M+HCOO]- 462.19470 213.6
[M+CH3COO]- 476.21035 205.8

Data sourced from PubChemLite. uni.lu

Prediction of Molecular Interactions and Reactivity Profiles of this compound

The prediction of molecular interactions and reactivity is a key aspect of computational drug design. For this compound, a combination of the methods described above can be used to build a comprehensive profile of its likely behavior.

DFT calculations can predict the molecule's reactivity, highlighting the sites most susceptible to nucleophilic or electrophilic attack. scirp.org This information is crucial for understanding potential metabolic pathways and for designing syntheses.

Molecular docking and MD simulations can predict the specific interactions that this compound will form with a biological target. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in the binding of an imidazo[1,2-b]pyridazine derivative to Tyk2, the key interactions were identified as hydrogen bonds with the hinge region of the kinase and with residues near the gatekeeper position. nih.gov

By combining these computational approaches, a detailed picture of the molecular interactions and reactivity of this compound can be developed, providing a solid foundation for further experimental investigation.

Molecular Interactions and Biological Target Engagement of Imidazo 1,2 B Pyridazine Derivative 1 in Vitro and Mechanistic Focus

Identification and Validation of Specific Biological Targets for Imidazo[1,2-b]pyridazine (B131497) Derivative 1

The imidazo[1,2-b]pyridazine scaffold has been identified as a privileged structure in drug discovery, demonstrating inhibitory activity against various enzymes and binding to several receptors. dergipark.org.trresearchgate.net Research has shown that derivatives of this scaffold can target a range of proteins, including kinases and amyloid plaques. nih.govresearchgate.net

Enzyme Inhibition Mechanisms and Kinetics (e.g., Ki, IC50 values in in vitro assays)

Imidazo[1,2-b]pyridazine derivatives have been extensively studied as inhibitors of various kinases, which are crucial regulators of cellular processes. The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and provides a more direct measure of binding affinity. youtube.com

Specific imidazo[1,2-b]pyridazine derivatives have shown potent inhibition against several kinases. For instance, a series of these derivatives were identified as highly potent inhibitors of Tyrosine kinase 2 (Tyk2) JH2, with Ki values ranging from 0.015 to 0.035 nM. nih.gov Another derivative, compound 22, was found to be a potent inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 1.3 nM. nih.govacs.org Furthermore, derivatives have been developed as inhibitors of Monopolar spindle 1 (Mps1) kinase, with one compound exhibiting a cellular Mps1 IC50 of 0.70 nM. ebi.ac.uk In the context of multiple myeloma, a lead compound, 26, inhibited the enzymatic activity of TAK1 with an IC50 of 55 nM. rsc.org Additionally, imidazo[1,2-b]pyridazines have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs). nih.gov

The following table summarizes the inhibitory activities of various Imidazo[1,2-b]pyridazine derivatives against different kinases:

Derivative/CompoundTarget KinaseInhibition ValueValue TypeReference
6q–t seriesTyk2 JH20.015–0.035 nMKi nih.gov
Compound 6Tyk2 JH20.086 nMKi nih.gov
Compound 22 (TM471-1)Bruton's tyrosine kinase (BTK)1.3 nMIC50 nih.govacs.org
Compound 27fMonopolar spindle 1 (Mps1)0.70 nMCellular IC50 ebi.ac.uk
Compound 26TAK155 nMIC50 rsc.org
Not SpecifiedCyclin-Dependent Kinases (CDKs)Potent and SelectiveDescriptive nih.gov

Receptor Binding Assays and Ligand-Receptor Interaction Profiles

Beyond enzyme inhibition, imidazo[1,2-b]pyridazine derivatives have been evaluated for their ability to bind to specific receptors. A series of these compounds were synthesized and assessed for their binding affinity to β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.govnih.gov The binding affinities, expressed as Ki values, ranged from 11.0 to over 1000 nM, with 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (compound 4) showing a high affinity of 11.0 nM. nih.govnih.gov

Furthermore, certain imidazo[1,2-b]pyridazines have demonstrated high and selective affinity for central and peripheral-type (mitochondrial) benzodiazepine (B76468) receptors. anu.edu.au These derivatives have also been identified as having affinities and selectivities for D4 dopamine (B1211576) receptors. researchgate.net

Mechanistic Elucidation of Imidazo[1,2-b]pyridazine Derivative 1's Biological Activity at the Molecular Level

Understanding the molecular mechanisms by which this compound exerts its biological effects involves examining its influence on cellular pathways and downstream signaling events.

Modulatory Effects on Cellular Pathways (in in vitro cell lines, without efficacy claims)

Imidazo[1,2-b]pyridazine derivatives have been shown to modulate various cellular signaling pathways. For instance, as inhibitors of Tyk2, they can block the phosphorylation of Signal Transducer and Activation of Transcription (STAT) proteins, which are downstream of cytokine receptors like those for IL-12, IL-23, and Type I interferons. nih.gov This inhibition of STAT activation disrupts the signaling cascades that play key roles in autoimmune and inflammatory diseases. nih.gov

In the context of cancer, imidazo[1,2-b]pyridazine derivatives that inhibit kinases like BTK, Mps1, and TAK1 can impact pathways crucial for cancer cell survival and proliferation. nih.govebi.ac.ukrsc.org For example, BTK is a key component of the B cell receptor signaling pathway, and its inhibition can affect the survival and proliferation of malignant B cells. nih.govacs.org Similarly, Pim-1 kinase, another target of some imidazo[1,2-b]pyridazine derivatives, is involved in cell cycle progression and apoptosis inhibition. google.com

Investigation of Downstream Signaling Events Induced by this compound

The engagement of this compound with its primary biological target initiates a cascade of downstream signaling events. As potent Tyk2 JH2 inhibitors, these compounds effectively block the activation of Tyk2 JH1, which in turn prevents the phosphorylation of STAT proteins. nih.gov This leads to the inhibition of STAT-dependent gene transcription and the functional responses mediated by cytokines such as IFNα, IL-12, and IL-23. nih.gov

Inhibition of other kinases by imidazo[1,2-b]pyridazine derivatives also leads to specific downstream effects. For example, inhibition of IKKβ, a kinase in the NF-κB pathway, can lead to decreased production of inflammatory cytokines like TNFα. nih.gov Similarly, a novel imidazo[1,2-a]pyridine (B132010) derivative has been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov

Selectivity and Polypharmacology Profiling of this compound Across Biological Targets

The allosteric mechanism of action directly contributes to the remarkable selectivity profile observed for this class of compounds. Because this compound targets the less-conserved pseudokinase domain, it exhibits minimal interaction with other kinases, including other members of the Janus kinase (JAK) family.

Detailed kinase profiling has been performed on close analogs of this compound. For instance, a representative compound from this series demonstrated exceptional selectivity when tested against a large panel of kinases.

Selectivity Profile of a Representative Imidazo[1,2-b]pyridazine TYK2 JH2 Inhibitor

Target Selectivity Fold vs. TYK2 JH2 IC50
Tyk2 JH2 - -
Jak1 >10,000 >2 µM
Jak2 >10,000 >2 µM
Jak3 >10,000 >2 µM
Tyk2 JH1 >10,000 -
HIPK4 480 -

Data derived from studies on analogous compounds. google.com

As shown in the table, a representative analog displayed over 10,000-fold selectivity for the TYK2 JH2 domain over the catalytic JH1 domains of JAK1, JAK2, JAK3, and TYK2 itself. google.com This high degree of selectivity is a significant advantage, as it reduces the likelihood of off-target effects that can be associated with less selective, pan-JAK inhibitors. The only other kinase significantly inhibited, HIPK4, still showed a selectivity of 480-fold. google.com

This focused activity profile illustrates a low degree of polypharmacology, meaning the compound interacts with a very limited number of biological targets. This characteristic is highly desirable in drug development, as it promises a more targeted therapeutic effect with a potentially wider therapeutic window. The specific biological and selectivity data for this compound itself are detailed in associated patent literature. sigmaaldrich.com

The imidazo[1,2-b]pyridazine scaffold has been explored for activity against other targets as well, including cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinases (TRKs), though these compounds typically possess different substitution patterns tailored for orthosteric binding. The specific substitutions on this compound, however, clearly direct it toward allosteric inhibition of TYK2.

Structure Activity Relationship Sar and Rational Design Principles of Imidazo 1,2 B Pyridazine Derivative 1 Analogues

Systemic SAR Studies of Substituted Imidazo[1,2-b]pyridazine (B131497) Derivatives Related to Derivative 1

Systematic investigations into the substitution patterns of the imidazo[1,2-b]pyridazine core have been crucial in understanding how different chemical groups influence the biological activity of these compounds.

Influence of Substituents on Molecular Interactions and Target Binding

For instance, in the development of mTOR inhibitors, a series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were synthesized. nih.gov Among these, compounds A17 and A18, which possess specific substitution patterns, demonstrated potent mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov This highlights the sensitivity of the target's binding pocket to the substituents on the imidazo[1,2-b]pyridazine core. nih.gov

In another study focusing on kinase inhibitors, 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated. nih.gov Several of these compounds showed selective inhibition of DYRKs and CLKs, with IC50 values below 100 nM. nih.gov Notably, compound 20a was highly selective for CLK1, CLK4, DYRK1A, and PfCLK1, with IC50 values of 82 nM, 44 nM, 50 nM, and 32 nM, respectively. nih.gov This demonstrates that specific substitutions at the 3 and 6 positions can confer high potency and selectivity.

Furthermore, research on imidazo[1,2-a]pyridine (B132010) derivatives, a closely related scaffold, has shown that the antiviral activity against human cytomegalovirus (HCMV) is strongly influenced by the nature of the substituent at the C-2 position. nih.gov This suggests that even subtle changes in substitution can lead to significant differences in biological activity.

The spatial arrangement of substituents is also a key determinant of activity. A minor modification, such as changing a biphenyl (B1667301) group from the 3-position to the 4-position, has been observed to cause a significant loss of activity in many cases. researchgate.net This underscores the importance of precise positioning of substituents to achieve optimal interaction with the target.

The following table summarizes the influence of various substituents on the activity of imidazo[1,2-b]pyridazine derivatives:

Compound SeriesTargetKey Substituent PositionsObservationReference
Diaryl urea derivativesmTORDiaryl urea moietyCompounds A17 and A18 showed potent inhibitory activity. nih.gov
3,6-disubstituted derivativesDYRKs, CLKs, PfCLK13 and 6 positionsCompound 20a exhibited high selectivity and potency. nih.gov
Biphenyl-substituted derivativesNot specified3- and 4-positions of biphenyl groupReplacement of biphen-3-yl with biphen-4-yl led to loss of activity. researchgate.net

Elucidation of Key Pharmacophoric Elements within the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core itself is a key pharmacophoric element, providing a rigid framework for the attachment of various functional groups. nih.govresearchgate.net Its unique electronic and steric properties contribute to its ability to interact with a diverse range of biological targets. nih.gov

Docking studies have been employed to understand the binding modes of these compounds. For example, in the design of Haspin kinase inhibitors, a high-resolution crystal structure of an early derivative bound to Haspin confirmed that the imidazo[1,2-b]pyridazine scaffold interacts with the hinge region of the kinase in an ATP-competitive manner. nih.gov This interaction is a crucial pharmacophoric feature for this class of inhibitors.

Further studies on dual c-Met and VEGFR2 kinase inhibitors have utilized co-crystal structural information to design para-substituted inhibitors. nih.gov This led to the identification of compounds capable of suppressing both kinase activities, demonstrating the importance of specific substitution patterns for achieving dual inhibition. nih.gov

The key pharmacophoric elements of the imidazo[1,2-b]pyridazine scaffold can be summarized as:

A rigid bicyclic core: Provides a stable platform for substituent orientation. nih.gov

Nitrogen atoms: Act as hydrogen bond acceptors, crucial for interaction with kinase hinge regions. nih.gov

Substitutable positions (C2, C3, C6, etc.): Allow for modulation of potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Rational Design Strategies Leading to Optimized Imidazo[1,2-b]pyridazine Derivative 1 Analogues

The insights gained from SAR studies have paved the way for the rational design of optimized imidazo[1,2-b]pyridazine analogues with improved therapeutic potential.

Bioisosteric Replacements and Scaffold Modification Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound. cambridgemedchemconsulting.com This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of enhancing activity, reducing toxicity, or improving pharmacokinetic profiles. cambridgemedchemconsulting.combaranlab.org

In the context of imidazo[1,2-b]pyridazine derivatives, various bioisosteric replacements have been explored. For example, the replacement of a phenyl group with a pyridyl or thiophene (B33073) group is a common strategy to modulate activity and physicochemical properties. cambridgemedchemconsulting.com

Scaffold modification, another key design strategy, involves altering the core heterocyclic system to explore new chemical space and improve drug-like properties. For instance, the imidazo[1,2-a]pyridine scaffold is often considered a close analogue of the imidazo[1,2-b]pyridazine system, and comparative studies have been conducted to understand the impact of this subtle change on biological activity. nih.govresearchgate.net

A study on Tyk2 JH2 inhibitors identified a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety as a successful replacement for an anilino group in a previous series of imidazopyridazine-based ligands. This modification dramatically improved metabolic stability. nih.gov

Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD) Insights

FBDD and SBDD are powerful approaches that utilize structural information of the target protein to guide the design of new inhibitors.

SBDD has been instrumental in the development of imidazo[1,2-b]pyridazine-based inhibitors. As mentioned earlier, the co-crystal structures of known inhibitors in complex with c-Met and VEGFR2 kinases guided the design of para-substituted inhibitors with dual activity. nih.gov Similarly, the crystal structure of a Haspin kinase inhibitor provided a structural model for further docking experiments and ligand optimization. nih.gov

The following table provides examples of rational design strategies applied to imidazo[1,2-b]pyridazine derivatives:

Design StrategyExample ApplicationOutcomeReference
Bioisosteric ReplacementReplacement of anilino group with 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety in Tyk2 JH2 inhibitors.Dramatically improved metabolic stability. nih.gov
Structure-Based Drug DesignUse of co-crystal structures of c-Met and VEGFR2 with known inhibitors.Identification of dual inhibitors. nih.gov
Structure-Based Drug DesignUse of a high-resolution crystal structure of a Haspin inhibitor.Guided the design of new, potent inhibitors. nih.gov

Stereochemical Influences on Biological Activity (if applicable to SAR)

Stereochemistry can have a profound impact on the biological activity of chiral molecules, as different stereoisomers can exhibit distinct interactions with their biological targets.

In the case of this compound, which has two chiral centers, the specific stereochemistry, (1R)-1-(3-fluorophenyl)ethyl and (2S)-azetidin-2-yl, is likely crucial for its biological activity. uni.lu While specific studies on the stereochemical influences of this particular derivative are not detailed in the provided context, the general principles of stereochemistry in drug action suggest that the observed activity is likely specific to this enantiomeric form. The precise spatial arrangement of the substituents dictated by the stereocenters would be critical for optimal binding to its target.

For other imidazo[1,2-b]pyridazine derivatives, while not explicitly stated as a primary focus in the provided search results, it is a fundamental principle of medicinal chemistry that the three-dimensional arrangement of atoms is critical for biological activity. For instance, the rigid conformation enforced by intramolecular hydrogen bonds in certain pyrazolone (B3327878) and pyridone derivatives of imidazo[1,2-a]pyridines led to potent inhibition, highlighting the importance of a defined three-dimensional structure. nih.gov

Ligand Efficiency and Lipophilic Efficiency Analysis in Relation to this compound Series

In the rational design and optimization of bioactive compounds, particularly in hit-to-lead development, ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are critical metrics. They provide a quantitative assessment of the quality of a compound by normalizing its potency for its size and lipophilicity, respectively. This analysis helps guide the selection of candidates that are more likely to have favorable drug-like properties.

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom of a molecule. It is a useful tool for identifying small, efficient fragments that can be optimized into potent leads without excessive growth in molecular size. A higher LE value indicates that a compound achieves its potency in a more atom-efficient manner.

In the development of a series of inhibitors based on the imidazo[1,2-b]pyridazine scaffold, This compound (referred to as fragment 1) was identified as a promising starting point. dundee.ac.ukdundee.ac.uk This initial fragment was noted for its attractive ligand efficiency and favorable solubility, making it an ideal candidate for further optimization. nih.govepfl.ch

The key efficiency metrics for fragment 1 were calculated as follows:

pIC50: 5.58 (from an IC50 of 2640 nM)

Ligand Efficiency (LE): 0.52

Lipophilic Efficiency (LLE): 4.11 dundee.ac.uk

Following a structure-based drug design approach, researchers explored modifications to the core scaffold to improve potency and efficiency. dundee.ac.ukdundee.ac.uk One key modification was the methylation of the 2-position of the imidazo[1,2-b]pyridazine core, which resulted in compound 4 . This substitution led to a notable improvement in both binding affinity and efficiency metrics relative to the parent fragment 1. nih.gov

The improved metrics for compound 4 were:

pIC50: 6.38 (from an IC50 of 419 nM)

Ligand Efficiency (LE): 0.60

Lipophilic Efficiency (LLE): 4.80 dundee.ac.uk

This enhancement demonstrated that small, targeted modifications could effectively optimize the core scaffold, increasing its binding efficiency without a significant penalty in lipophilicity. However, as the series was further expanded with larger substituents at various positions, it was generally observed that the Lipophilic Efficiency (LLE) for many analogues in the imidazo[1,2-b]pyridazine series was below 3, highlighting the challenge of maintaining efficiency while exploring broader chemical space to increase potency. nih.gov

The data below illustrates the successful optimization from the initial fragment to a more efficient analogue through rational design.

Interactive Data Table: Efficiency Metrics of Imidazo[1,2-b]pyridazine Analogues

Compound NameIC50 (nM)pIC50clogPLigand Efficiency (LE)Lipophilic Efficiency (LLE)
This compound26405.581.470.524.11
Compound 44196.381.600.604.80
Source: Henderson et al., European Journal of Medicinal Chemistry, 2024. dundee.ac.uk

Advanced Methodological Applications and Research Tools Utilizing Imidazo 1,2 B Pyridazine Derivative 1

Imidazo[1,2-b]pyridazine (B131497) Derivative 1 as a Chemical Probe for Biological Systems

There is no specific information available in the reviewed literature detailing the application of Imidazo[1,2-b]pyridazine derivative 1 as a chemical probe. However, the broader class of imidazo[1,2-b]pyridazines has been explored for such purposes. For instance, certain derivatives have been synthesized and evaluated as potential imaging agents for detecting β-amyloid plaques, which are implicated in Alzheimer's disease. These studies focus on the ability of the imidazo[1,2-b]pyridazine core to be modified to bind to specific biological targets, a key characteristic of a chemical probe.

Development of this compound-Based Assays for Target Screening

Specific instances of assays developed using this compound for target screening are not described in the available literature. Research on the broader family of compounds has led to the development of screening assays to identify potent inhibitors of various kinases. For example, screening of imidazo[1,2-b]pyridazine libraries has been conducted to identify inhibitors of Tropomyosin receptor kinases (TRKs), which are targets in cancer therapy. These assays are crucial in determining the inhibitory activity and selectivity of new compounds, but the specific use of "derivative 1" as a foundational tool for such assays is not documented.

Isotopic Labeling Strategies for Mechanistic Studies of this compound

No information regarding the use of isotopic labeling strategies for "this compound" could be retrieved from the surveyed scientific literature. Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate reaction mechanisms. While some imidazo[1,2-b]pyridazine derivatives have been radiolabeled for use in positron emission tomography (PET) imaging, specific strategies and mechanistic studies involving isotopically labeled "derivative 1" have not been reported.

Future Research Directions and Unresolved Questions for Imidazo 1,2 B Pyridazine Derivative 1

Identification of Novel Binding Partners and Biological Pathways for Imidazo[1,2-b]pyridazine (B131497) Derivative 1

The therapeutic potential of a compound is intrinsically linked to its molecular targets and the biological pathways it modulates. For Imidazo[1,2-b]pyridazine derivative 1 and its congeners, a key area of future research lies in the comprehensive identification of novel binding partners and the elucidation of their downstream biological effects.

While research has highlighted the activity of imidazo[1,2-b]pyridazine derivatives against targets such as cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and their role as ligands for β-amyloid plaques, the full spectrum of their interactions within the cellular environment remains largely unexplored. nih.govnih.govnih.gov Future investigations should move beyond the known targets to uncover novel binding proteins and signaling pathways.

Key Research Approaches:

High-Throughput Screening (HTS): Screening this compound against large, diverse panels of recombinant enzymes and receptors can uncover unexpected inhibitory or activating activities.

Chemoproteomics: Techniques such as affinity chromatography-mass spectrometry, using an immobilized form of the derivative, can be employed to "pull down" and identify its direct binding partners from cell lysates.

Phenotypic Screening: Utilizing high-content imaging and other cell-based assays to observe the effects of the compound on cellular morphology, function, and signaling can provide clues about its mechanism of action and the pathways it affects.

Transcriptomic and Proteomic Analysis: Treating cells with this compound and subsequently analyzing changes in gene and protein expression can reveal the broader biological pathways that are modulated.

Uncovering novel binding partners and pathways will not only provide a more complete understanding of the compound's mechanism of action but may also open up new therapeutic avenues for diseases beyond those currently being investigated. researchgate.net

Exploration of Alternative Synthetic Routes and Sustainable Chemistry for this compound

The synthesis of imidazo[1,2-b]pyridazines typically involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone. nih.gov While effective, there is a growing need to develop more sustainable and efficient synthetic methodologies. Future research in this area should focus on several key aspects:

Green Solvents and Catalysts: The use of environmentally benign solvents and catalysts can significantly reduce the environmental impact of the synthesis. Research into using green solvents like eucalyptol (B1671775) has shown promise for related heterocyclic syntheses. researchgate.net

One-Pot Reactions and Multicomponent Reactions (MCRs): Designing synthetic strategies that combine multiple steps into a single operation can improve efficiency, reduce waste, and simplify purification processes. The Groebke–Blackburn–Bienaymé reaction is an example of an MCR that has been used for the synthesis of similar scaffolds. researchgate.netrsc.org

C-H Activation: Direct functionalization of the imidazo[1,2-b]pyridazine core through C-H activation is a powerful and atom-economical approach to introduce molecular diversity. researchgate.net This can avoid the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch synthesis.

The development of novel and sustainable synthetic routes is crucial for the cost-effective and environmentally responsible production of this compound and its analogues for further research and potential clinical development. google.com

Advanced Computational Modeling Approaches for Refined Prediction of this compound's Interactions

Computational modeling plays an increasingly vital role in modern drug discovery. For this compound, moving beyond standard molecular docking to more sophisticated computational techniques can provide deeper insights into its interactions with biological targets and guide the design of improved derivatives.

Advanced Computational Techniques:

Computational MethodApplication for this compound
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the ligand-protein complex over time to assess binding stability and identify key interactions.
Free Energy Calculations (e.g., FEP, TI) More accurately predicting the binding affinity of the derivative to its target, which can be used to prioritize compounds for synthesis.
Quantum Mechanics/Molecular Mechanics (QM/MM) Providing a more accurate description of the electronic effects within the binding site, particularly for interactions involving metal ions or covalent bond formation.
Machine Learning and AI Developing predictive models for activity and pharmacokinetic properties based on the structural features of a library of imidazo[1,2-b]pyridazine derivatives.

These advanced computational approaches can help to rationalize structure-activity relationships (SAR), predict potential resistance mutations, and guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. nih.govscirp.org

Challenges and Opportunities in the Academic Research of this compound

The academic research of this compound and its related compounds is presented with both challenges and significant opportunities.

Challenges:

Target Selectivity: Many imidazo[1,2-b]pyridazine derivatives, particularly kinase inhibitors, can interact with multiple targets. A key challenge is to design compounds with high selectivity for the desired target to minimize off-target effects. researchgate.net

Overcoming Drug Resistance: As with many targeted therapies, the development of drug resistance is a major hurdle. Future research needs to focus on designing derivatives that can overcome known resistance mechanisms. nih.govnih.gov

Bioavailability and Pharmacokinetics: Achieving desirable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, is often a significant challenge in drug development. nih.gov

Limited Specific Data: For "this compound" specifically, there is a scarcity of published research, making it difficult to build upon previous findings.

Opportunities:

Broad Therapeutic Potential: The imidazo[1,2-b]pyridazine scaffold has shown promise in a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases, offering a rich field for further exploration. nih.govresearchgate.netgoogle.com

Scaffold for Fragment-Based Drug Discovery: The core imidazo[1,2-b]pyridazine structure can serve as a starting point for fragment-based approaches to develop inhibitors for a variety of targets.

Development of Covalent Inhibitors: The scaffold can be functionalized with reactive groups to create covalent inhibitors, which can offer advantages in terms of potency and duration of action. nih.gov

Probes for Chemical Biology: Well-characterized imidazo[1,2-b]pyridazine derivatives can be used as chemical probes to investigate the function of their target proteins in biological systems.

Q & A

Q. What are the primary synthetic strategies for introducing substituents at the 2- and 3-positions of imidazo[1,2-b]pyridazine derivatives?

The synthesis of imidazo[1,2-b]pyridazine derivatives often involves condensation reactions, multicomponent reactions, oxidative coupling, and hydroamination. For instance, 2-aminopyridine is a common starting material, with halogenation at the 3-position enabling further functionalization via cross-coupling reactions. Recent advancements emphasize catalytic methods (e.g., iodine catalysis) to improve regioselectivity and yield .

Q. How can researchers characterize the structural and electronic properties of imidazo[1,2-b]pyridazine derivatives?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm regiochemistry and substituent orientation.
  • X-ray crystallography for unambiguous structural determination, particularly for derivatives with complex stereoelectronic profiles.
  • DFT calculations to model electronic properties and predict reactivity .

Q. What in vitro assays are suitable for preliminary evaluation of cytotoxicity in imidazo[1,2-b]pyridazine derivatives?

Standard cell lines like Hep-2 (laryngeal carcinoma), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and A375 (melanoma) are used to screen cytotoxicity. For example, derivatives such as 10a (IC₅₀ = 20 µM in Hep-2) and 10b (IC₅₀ = 14 µM in Hep-2) highlight structure-dependent activity. Normal cell lines (e.g., Vero) assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial activity of imidazo[1,2-b]pyridazine derivatives?

  • Substituent positioning : Secondary amines at the 3-position (e.g., compound 2 and 5 ) enhance antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Electron-withdrawing groups : Nitrile or carboxamide moieties improve antifungal efficacy against Candida albicans.
  • Metabolic stability : Introducing 8-phenylmethoxy groups (as in compound X) reduces hepatic clearance, as shown in anti-ulcer studies .

Q. What strategies resolve contradictory data in cytotoxicity profiles across different cell lines?

  • Mechanistic profiling : Use transcriptomics or proteomics to identify target pathways (e.g., kinase inhibition or DNA intercalation).
  • Dose-response validation : Reproduce assays with tighter control over variables like cell passage number and culture conditions.
  • Comparative modeling : Cross-reference with structurally analogous compounds (e.g., imidazo[1,2-a]pyridines) to isolate scaffold-specific effects .

Q. How are in vivo models designed to evaluate the pharmacokinetics of imidazo[1,2-b]pyridazine-based therapeutics?

  • Rodent models : Assess oral bioavailability and half-life using LC-MS/MS for plasma concentration tracking.
  • Toxicokinetics : Monitor metabolite formation (e.g., hydroxylation at the 3-cyanomethyl group) to identify potential toxicity.
  • Disease models : For anticancer agents, use xenografts of cell lines with high in vitro sensitivity (e.g., MCF-7) .

Q. What computational tools aid in predicting off-target interactions for imidazo[1,2-b]pyridazine derivatives?

  • Molecular docking : Screen against databases like ChEMBL or PDB to identify unintended targets (e.g., PDE10A or kinase isoforms).
  • Machine learning : Train models on existing cytotoxicity data to prioritize derivatives with lower polypharmacology risk .

Methodological Considerations

Q. How can researchers address low yields in multicomponent reactions for imidazo[1,2-b]pyridazine synthesis?

  • Catalyst optimization : Replace Pd(OAc)₂ with BrettPhos-ligated palladium to enhance coupling efficiency.
  • Solvent selection : Use 1,4-dioxane or DMF to stabilize intermediates during cyclization steps.
  • Purification : Employ flash chromatography or preparative HPLC to isolate products from complex reaction mixtures .

Q. What analytical workflows validate the purity of imidazo[1,2-b]pyridazine derivatives in drug development?

  • HPLC-UV/HRMS : Confirm >95% purity and molecular weight accuracy.
  • Stability testing : Perform accelerated degradation studies under acidic, basic, and oxidative conditions to identify labile substituents .

Q. How do researchers balance synthetic complexity with biological efficacy in lead optimization?

  • Parallel synthesis : Generate libraries with modular substituents (e.g., aryl halides or boronic acids) to explore chemical space efficiently.
  • Fragment-based design : Retain core imidazo[1,2-b]pyridazine scaffold while iterating on peripheral groups to minimize synthetic overhead .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.